![molecular formula C7H7NO2 B12890135 5H-Oxazolo[3,2-A]pyridin-5-OL CAS No. 201532-30-1](/img/structure/B12890135.png)
5H-Oxazolo[3,2-A]pyridin-5-OL
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5H-Oxazolo[3,2-A]pyridin-5-OL typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminopyridine with glyoxylic acid or its derivatives, followed by cyclization to form the oxazole ring . The reaction conditions often require the use of a catalyst and specific temperature and pH conditions to ensure the desired product is obtained.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to isolate the compound .
Analyse Des Réactions Chimiques
Types of Reactions: 5H-Oxazolo[3,2-A]pyridin-5-OL can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form oxazolo[3,2-A]pyridine-5-one under specific conditions.
Reduction: Reduction reactions can convert the compound into its corresponding alcohol or amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines, thiols, and halides can be used under appropriate conditions.
Major Products:
Oxidation: Oxazolo[3,2-A]pyridine-5-one.
Reduction: Corresponding alcohol or amine derivatives.
Substitution: Various substituted oxazolo[3,2-A]pyridin-5-OL derivatives.
Applications De Recherche Scientifique
5H-Oxazolo[3,2-A]pyridin-5-OL has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 5H-Oxazolo[3,2-A]pyridin-5-OL involves its interaction with specific molecular targets within cells. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects . The exact pathways and targets are still under investigation, but it is believed to influence cellular processes such as signal transduction and gene expression .
Comparaison Avec Des Composés Similaires
Oxazolo[4,5-c]pyridin-2(3H)-one: Similar in structure but differs in the position of the oxazole ring.
Isoxazolopyridines: Compounds containing an isoxazole ring fused to a pyridine ring.
Uniqueness: 5H-Oxazolo[3,2-A]pyridin-5-OL is unique due to its specific ring structure and the presence of both nitrogen and oxygen atoms, which confer distinct chemical and biological properties .
Propriétés
Numéro CAS |
201532-30-1 |
|---|---|
Formule moléculaire |
C7H7NO2 |
Poids moléculaire |
137.14 g/mol |
Nom IUPAC |
5H-[1,3]oxazolo[3,2-a]pyridin-5-ol |
InChI |
InChI=1S/C7H7NO2/c9-6-2-1-3-7-8(6)4-5-10-7/h1-6,9H |
Clé InChI |
JJWPRLJAQAEGBU-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(N2C=COC2=C1)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-[4-(8-Methoxyisoquinolin-5-yl)phenyl]-2-phenylacetamide](/img/structure/B12890073.png)
![[(2-Acetyl-1-benzofuran-7-yl)oxy]methyl acetate](/img/structure/B12890075.png)
![Dimethyl(2',4',6'-triisopropyl-3,6-dimethoxy-[1,1'-biphenyl]-2-yl)phosphine](/img/structure/B12890078.png)
![4-(4-Isopropoxy-phenyl)-1h-pyrrolo[2,3-b]pyridine](/img/structure/B12890084.png)
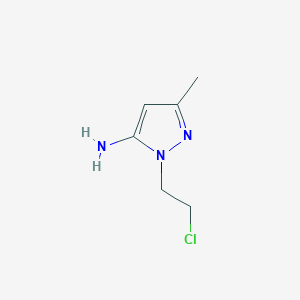
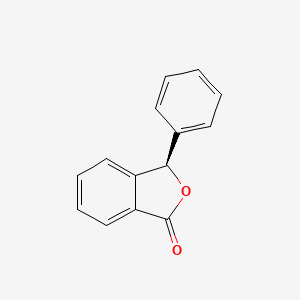
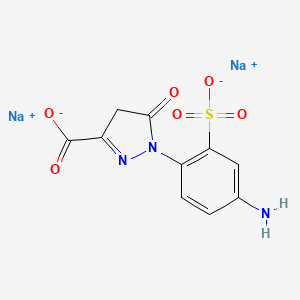
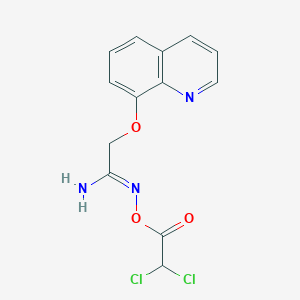
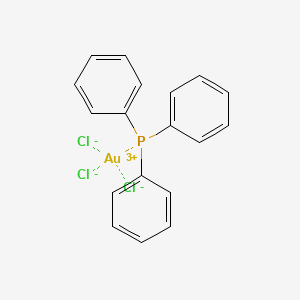
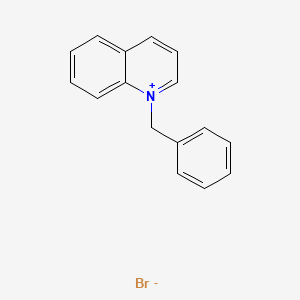
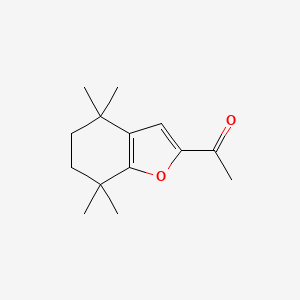
![2-(Carboxy(hydroxy)methyl)-4-methoxybenzo[d]oxazole](/img/structure/B12890142.png)
